2,3-Dihydro-5-fluorotryptophan

Description

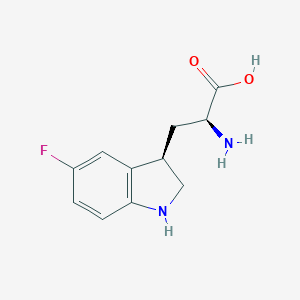

Structure

2D Structure

3D Structure

Properties

CAS No. |

102978-36-9 |

|---|---|

Molecular Formula |

C9H11ClN2O3S |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(3R)-5-fluoro-2,3-dihydro-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C11H13FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4,6,9,14H,3,5,13H2,(H,15,16)/t6-,9-/m0/s1 |

InChI Key |

CJMQLNVSLQWZMU-RCOVLWMOSA-N |

SMILES |

C1C(C2=C(N1)C=CC(=C2)F)CC(C(=O)O)N |

Isomeric SMILES |

C1[C@@H](C2=C(N1)C=CC(=C2)F)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)F)CC(C(=O)O)N |

Synonyms |

2,3-dihydro-5-fluoro-L-tryptophan 2,3-dihydro-5-fluorotryptophan 2,3-dihydro-5-fluorotryptophan, (R-(R*,R*))-isomer 2,3-dihydro-5-fluorotryptophan, (R-(R*,S*))-isomer 2,3-dihydro-5-fluorotryptophan, (S-(R*,R*))-isome |

Origin of Product |

United States |

Enzymatic Catalysis and Substrate Analogue Studies with 2,3 Dihydro 5 Fluorotryptophan

Tryptophan Synthase: Binding and Mechanistic Insights

Tryptophan synthase, a well-studied bienzyme complex (α2β2), catalyzes the final two steps in the biosynthesis of tryptophan. researchgate.netnih.gov The α-subunit cleaves indole-3-glycerol phosphate (B84403) to indole (B1671886), which is then channeled through a 25 Å hydrophobic tunnel to the β-subunit. researchgate.netnih.govnih.gov There, in a pyridoxal (B1214274) phosphate (PLP)-dependent reaction, indole condenses with serine to form tryptophan. researchgate.netnih.gov The use of analogues like 2,3-dihydro-L-tryptophan and its fluorinated derivative has been crucial in probing the stereochemistry and nature of intermediates in this complex reaction. nih.govresearchgate.net

A key aspect of enzyme catalysis is the precise three-dimensional arrangement of substrates within the active site. Studies with the diastereoisomers of 2,3-dihydro-L-tryptophan have revealed striking specificity in their interaction with tryptophan synthase. The enzyme exhibits a strong preference for one diastereoisomer over the other.

Specifically, tryptophan synthase binds the (3S) diastereoisomer of 2,3-dihydro-5-fluoro-L-tryptophan tightly. researchgate.netgrantome.com This stereospecificity was also observed with the non-fluorinated analogue, 2,3-dihydro-L-tryptophan, where one diastereoisomer (designated "B") was found to be a potent competitive inhibitor of the tryptophan synthase α2β2 complex, while the other ("A") was a very weak inhibitor. nih.gov This differential inhibition provides strong evidence that the enzyme's active site is exquisitely tuned to a specific stereochemical configuration, likely mirroring that of the transient indolenine intermediate formed during the natural reaction. nih.govresearchgate.net

Conversely, the enzyme tryptophanase displays the opposite stereochemical preference, being potently inhibited by diastereoisomer "A" and only weakly by "B". nih.gov This suggests that while both enzymes utilize an indolenine-like intermediate, they proceed through enantiomeric forms of this intermediate. nih.gov

Table 1: Comparative Inhibition of Tryptophan Synthase and Tryptophanase by Diastereoisomers of 2,3-dihydro-L-tryptophan

| Diastereoisomer | Tryptophan Synthase (KI) | Tryptophanase (KI) |

| A | 940 µM | 2 µM (slow-binding) |

| B | 6 µM | 1600 µM |

| Data sourced from studies conducted at pH 7.8-8.0 and 25°C. nih.gov |

Using 19F NMR, researchers discovered that tryptophan synthase can catalyze very slow isomerization reactions of both 5-fluoro-L-tryptophan and (3S)-2,3-dihydro-5-fluoro-L-tryptophan. researchgate.netnih.gov These isomerization reactions, which involve the interconversion of D and L isomers, are significantly slower—by a factor of 10³ to 10⁵—than the primary biosynthetic reactions catalyzed by the enzyme. researchgate.net

While these slow reactions are not considered biochemically significant in vivo, their occurrence provides valuable information about the active site environment. researchgate.net The ability of the enzyme to facilitate even this slow isomerization points to the specific stereospecific binding of the substrate and pyridoxal phosphate, which in turn promotes the intrinsic catalytic potential of the PLP cofactor. researchgate.net This suggests that the enzyme's active site, by precisely orienting the reactants, can lower the activation energy for reactions that might otherwise not occur or would proceed at an even slower rate.

Pyridoxal phosphate (PLP) is a highly versatile coenzyme essential for a vast array of enzymatic reactions involving amino acids, including transamination, decarboxylation, and elimination reactions. wikipedia.orgdrugbank.comfrontiersin.org In tryptophan synthase, as in other PLP-dependent enzymes, the catalytic cycle begins with the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgdrugbank.com

When the amino acid substrate binds, it displaces the lysine to form a new Schiff base (an external aldimine). wikipedia.org This covalent linkage is key to PLP's function. The pyridine (B92270) ring of PLP acts as an "electron sink," withdrawing electron density from the substrate and stabilizing the formation of carbanionic intermediates, which are central to all PLP-catalyzed reactions. osti.govbmbreports.org

The interaction of analogues like 2,3-dihydro-5-fluorotryptophan with the PLP in the active site helps to probe the geometry and electronic environment of these intermediates. researchgate.netresearchgate.net For instance, the reaction of (3S)-oxindolyl-L-alanine, another analogue, with the PLP in tryptophan synthase leads to the formation of external aldimine and quinonoid complexes, which can be observed spectroscopically. researchgate.net These studies confirm the formation of specific covalent intermediates and highlight the conformational changes within the active site required to accommodate the reaction pathway. researchgate.netbmbreports.org

Analysis of Slow Isomerization Reactions and Their Mechanistic Implications for the Active Site

Interactions with Other Pyridoxal Phosphate-Dependent Enzymes

The principles of stereospecific inhibition observed with tryptophan synthase and tryptophanase extend to other PLP-dependent enzymes. nih.gov The differential binding of diastereomeric inhibitors is a powerful tool for comparing the active site topographies and reaction mechanisms across different enzymes that act on similar substrates. nih.gov

For example, the contrasting inhibitory profiles of the 2,3-dihydro-L-tryptophan diastereoisomers against tryptophan synthase and tryptophanase strongly suggest fundamental differences in how their respective active sites accommodate the reaction intermediate. nih.gov Furthermore, studies have shown specific binding interactions occur between pyridoxal kinase (the enzyme that synthesizes PLP) and various PLP-dependent enzymes like alanine (B10760859) aminotransferase and glutamate (B1630785) decarboxylase. drugbank.com This suggests a mechanism for the direct transfer of the activated cofactor to its target apoenzymes, highlighting a coordinated regulation of PLP-dependent metabolism. drugbank.com The dysregulation of tryptophan metabolism, which is heavily reliant on PLP-dependent enzymes in both hosts and their microbiome, is linked to various pathological conditions. nih.govnih.gov

Modulation of Enzyme Activity by Fluorinated Tryptophan Substitution

The incorporation of fluorinated amino acids, such as 5-fluorotryptophan (B555192), directly into the polypeptide chain of an enzyme can modulate its catalytic activity. This technique offers a way to alter enzyme function with minimal structural perturbation. anu.edu.au

Application of 2,3 Dihydro 5 Fluorotryptophan in Advanced Spectroscopic Investigations

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly effective technique for studying the structure and function of proteins. nih.gov The incorporation of ¹⁹F-labeled amino acids, such as 5-fluorotryptophan (B555192), allows for the observation of specific sites within a protein without interference from other atoms in the biomolecule. nih.gov

Principles of ¹⁹F NMR for Biochemical System Analysis

The utility of ¹⁹F NMR in biochemical analysis is founded on several key principles. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high detection sensitivity, comparable to that of protons. acs.orgresearchgate.net A significant advantage of ¹⁹F NMR is the absence of endogenous fluorine in most biological systems, which eliminates background signals and simplifies the resulting spectra. researchgate.netdal.ca

Furthermore, the chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. nih.govnih.gov This sensitivity means that even subtle changes in protein conformation, such as those induced by ligand binding or environmental perturbations, can lead to significant and measurable changes in the ¹⁹F NMR spectrum. nih.govresearchgate.net The large chemical shift dispersion, often spanning a wide range, allows for the resolution of individual signals from multiple fluorine labels within the same protein, even in large biomolecular systems. researchgate.netbiophysics.org

Probing Protein Conformational States and Transitions

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent tool for monitoring protein conformational states and the transitions between them. nih.govnih.gov By incorporating 5-fluorotryptophan into a protein, researchers can track changes in the tertiary structure with residue-specific resolution.

For instance, studies on the anthrax protective antigen (PA), a protein that undergoes significant structural changes, have utilized 5-FTrp labeling. nih.gov The ¹⁹F resonance of a specific 5-FTrp residue (Trp346) was found to be sensitive to pH changes, indicating a conformational exchange in that region. nih.gov This observation was consistent with crystallographic data and highlighted the pH sensitivity of a specific loop within the protein's domain 2. nih.gov Furthermore, temperature-induced denaturation and the stabilizing effects of receptor binding on the protein's conformation have been successfully monitored using this approach. acs.orgnih.gov

Research on other proteins, such as the galactose-binding protein and the transmembrane aspartate receptor, has also demonstrated the power of ¹⁹F NMR in mapping ligand-induced conformational changes. nih.gov The binding of a ligand can cause significant shifts in the ¹⁹F resonances of probes located both near the binding site and at distant locations, revealing the long-range nature of conformational transitions. nih.gov

Elucidation of Protein-Ligand Binding Events

¹⁹F NMR with 5-fluorotryptophan is a powerful method for characterizing protein-ligand interactions. nih.govnih.gov The technique can provide information on binding affinity (dissociation constant, KD), kinetics (on- and off-rates), and the specific residues involved in the binding event. nih.govbeilstein-journals.org

In a study involving the Src homology 3 (SH3) domain, 5-FTrp was incorporated into the binding interface. nih.gov Titration with a ligand peptide resulted in changes in the ¹⁹F NMR spectrum, allowing for the determination of binding parameters through lineshape analysis. nih.gov The results showed that while the incorporation of 5-FTrp slightly increased the KD (indicating weaker binding), it had minimal effect on the association rate constant (kon). nih.gov The change in affinity was attributed to an increase in the dissociation rate constant (koff). nih.gov

Similarly, studies on the cyclic AMP receptor protein (CRP) from Escherichia coli utilized 5-FTrp to monitor the binding of cyclic AMP (cAMP) and its structural analog, tubercidin (B1682034) 3',5'-monophosphate. nih.gov The binding of these ligands induced distinct changes in the ¹⁹F NMR spectrum, reflecting the specific conformational changes associated with each ligand.

The table below summarizes findings from a study on the SH3 domain, illustrating how ¹⁹F NMR can be used to quantify the kinetics of protein-ligand interactions.

| Parameter | Unlabeled SH3 | 5-FTrp Labeled SH3 |

| KD (μM) | 70 | 150 |

| kon (10⁸ M⁻¹s⁻¹) | 1.2 | 1.5 |

| koff (10⁴ s⁻¹) | 0.8 | 2.2 |

| This table presents kinetic and affinity data for the binding of a ligand to the SH3 domain, both with and without the 5-fluorotryptophan label. The data is derived from ¹⁹F NMR lineshape analysis. nih.gov |

Characterization of Protein Dynamics and Mobility

Beyond static structures, ¹⁹F NMR provides detailed insights into protein dynamics across a wide range of timescales. uni-regensburg.denih.gov By measuring NMR relaxation parameters such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, as well as using techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, researchers can quantify the motion of specific residues. nih.govnih.gov

In a study on the E. coli periplasmic glucose/galactose receptor (GGR) labeled with 5-fluorotryptophan, ¹⁹F NMR relaxation studies were conducted to probe the internal motion of tryptophan residues. nih.gov The analysis, using a model-free formalism, indicated that the internal motions of the fluorotryptophan residues were characterized by correlation times in the picosecond range. nih.gov The study also revealed differences in mobility between residues, with a surface-exposed residue (FTrp284) showing a lower order parameter, indicative of greater motion. nih.gov

CPMG relaxation dispersion experiments on proteins labeled with 5-fluorotryptophan have been used to characterize conformational exchange processes on the microsecond to millisecond timescale. nih.gov For example, in the Dcp1:Dcp2 mRNA decapping complex, ¹⁹F CPMG RD experiments on 5-FTrp labeled Dcp1 revealed an exchange process with a rate (kex) of approximately 6840 s⁻¹. nih.gov

The following table shows relaxation data for 5-fluorotryptophan residues in the glucose-complexed GGR protein, highlighting the differences in their dynamic properties.

| Residue | R₁ (s⁻¹) | S² (Order Parameter) |

| FTrp183 | > R₁ of others | 0.89 (mean) |

| FTrp127 | ~ R₁ of FTrp133/195 | 0.89 (mean) |

| FTrp133 | ~ R₁ of FTrp127/195 | 0.89 (mean) |

| FTrp195 | ~ R₁ of FTrp127/133 | 0.89 (mean) |

| FTrp284 | < R₁ of others | 0.77 |

| This table presents the spin-lattice relaxation rates (R₁) and order parameters (S²) for five 5-fluorotryptophan residues in the glucose-complexed GGR protein. A lower S² value indicates greater motional freedom. nih.gov |

Site-Specific ¹⁹F Labeling for Resolved Spectroscopic Signals

To obtain clear and interpretable ¹⁹F NMR spectra, it is often necessary to label the protein at specific sites. uni-regensburg.deamazonaws.com This avoids the spectral complexity that can arise from labeling all instances of a particular amino acid. There are two primary methods for achieving this: biosynthetic incorporation and site-specific unnatural amino acid incorporation.

Biosynthetic incorporation is often used for auxotrophic strains of bacteria that cannot synthesize a particular amino acid. biophysics.orgresearchgate.net By providing 5-fluorotryptophan in the growth medium, it can be incorporated into the protein in place of tryptophan. acs.org While this method can be straightforward, it labels all tryptophan positions. biophysics.org

For site-specific labeling, genetic code expansion techniques are employed. amazonaws.com This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts a non-canonical amino acid, such as a fluorinated tryptophan analog, at that specific position in the protein sequence. amazonaws.comanu.edu.au This method allows for the introduction of a single ¹⁹F probe at a desired location, which is invaluable for studying the local environment and dynamics of that specific site without interference from other labeled residues. amazonaws.com This approach has been successfully used to incorporate various fluorinated amino acids into proteins for ¹⁹F NMR studies. amazonaws.comanu.edu.au

¹⁹F-¹³C Spin Pair Analysis in Biological Systems

A more advanced NMR technique that leverages fluorine labeling is ¹⁹F-¹³C Transverse Relaxation-Optimized Spectroscopy (TROSY). spindynamics.org This method exploits the favorable relaxation properties of the ¹⁹F-¹³C spin pair to obtain high-resolution spectra of large biomolecules, which are often challenging to study with conventional NMR methods due to rapid signal decay. spindynamics.org

The ¹⁹F-¹³C TROSY experiment helps to reduce line broadening, resulting in sharper and better-resolved signals. spindynamics.org To perform this experiment, the protein must be labeled with both ¹⁹F (e.g., at a tryptophan residue) and ¹³C (often uniformly or at specific sites). The technique has been demonstrated to be effective for studying proteins and nucleic acids, providing a background-free approach to probe structure, function, and dynamics. spindynamics.org For aromatic systems, the ¹⁹F-¹³C spin pair offers remarkable relaxation properties that can be leveraged to disperse the ¹⁹F resonances in a two-dimensional spectrum, greatly enhancing the utility of NMR for large and complex systems. spindynamics.org

Complementary Spectroscopic Methodologies

The unique characteristics of fluorinated tryptophan analogs, such as 2,3-Dihydro-5-fluorotryptophan, can be leveraged by a variety of spectroscopic techniques to probe enzymatic mechanisms and protein behavior. The fluorine substituent, in particular, offers a sensitive reporter for nuclear magnetic resonance (NMR) studies and can modulate the photophysical properties observed in absorption and fluorescence spectroscopy. rsc.orgspringernature.com

Absorption spectroscopy is a fundamental technique for monitoring the kinetics of enzymatic reactions. thermofisher.com By tracking the change in absorbance of a substrate or product over time, researchers can determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). thermofisher.com The utility of this method is predicated on a measurable difference in the absorption spectra of the reactants and products.

The incorporation of tryptophan analogs can facilitate these measurements, especially when the native reaction lacks a distinct spectrophotometric signature. nih.gov Analogs with shifted absorption spectra can be used to monitor protein-specific events without interference from other components like nucleic acids. nih.gov While specific studies detailing the use of this compound for monitoring enzymatic reactions via absorption spectroscopy are not extensively documented, the principles can be illustrated with a model system. For example, in an enzyme-catalyzed reaction where the product has a unique absorbance maximum, the reaction progress can be followed by monitoring the increase in absorbance at that wavelength.

Table 1: Illustrative Data for Enzyme Kinetic Analysis using Absorption Spectroscopy This table represents hypothetical data from an experiment monitoring an enzymatic reaction where the product formation is tracked by an increase in absorbance at a specific wavelength.

| Substrate Concentration (mM) | Initial Reaction Rate (Absorbance units/min) |

|---|---|

| 0.10 | 0.00095 |

| 0.20 | 0.00182 |

| 0.40 | 0.00310 |

| 0.80 | 0.00450 |

| 1.60 | 0.00580 |

| 3.20 | 0.00650 |

Fluorescence spectroscopy is an exceptionally sensitive tool for studying protein conformation and dynamics. Tryptophan is the dominant intrinsic fluorophore in most proteins, but its fluorescence decay is often complex and exhibits multi-exponential behavior. nih.gov This "lifetime heterogeneity" arises from tryptophan existing in multiple local microenvironments or rotameric states, which complicates the interpretation of fluorescence data, particularly in time-resolved fluorescence resonance energy transfer (FRET) experiments used for distance measurements. nih.govcase.edu

Research on the closely related analog, 5-fluorotryptophan (5-FTrp), has shown that it is a powerful tool for overcoming this challenge. ebi.ac.uk The substitution of tryptophan with 5-FTrp often results in a significant reduction in fluorescence lifetime heterogeneity. nih.gov This is attributed to the higher ionization potential of 5-FTrp, which suppresses quenching pathways like excited-state electron transfer that contribute to complex decay kinetics in native tryptophan. acs.org

For instance, a study on the protein barstar, where the single tryptophan was replaced with 5-FTrp, demonstrated a dramatic simplification of the fluorescence decay. In both the native and denatured states, the 5-FTrp-containing protein exhibited a major decay component accounting for over 80% of the total fluorescence, in stark contrast to the complex decay of the native protein. nih.gov This makes 5-FTrp a superior energy donor for FRET studies, enabling more unambiguous measurements of intramolecular distances during processes like protein folding. nih.govebi.ac.uk By minimizing pseudo-time-dependent spectral shifts that arise from heterogeneous populations, 5-FTrp allows for a clearer view of genuine relaxation processes involving the protein and surrounding solvent molecules. acs.org

While these findings are specific to 5-fluorotryptophan, they establish a strong precedent for the potential utility of this compound as a fluorescent probe with simplified photophysical properties for detailed protein studies.

Table 2: Comparison of Fluorescence Lifetime Components in Tryptophan vs. 5-Fluorotryptophan-labeled Barstar Data adapted from studies on a single-tryptophan mutant of barstar, illustrating the reduction in lifetime heterogeneity upon substitution with 5-fluorotryptophan. nih.gov

| Protein State | Fluorophore | Lifetime Component 1 (τ₁) | Amplitude (α₁) | Lifetime Component 2 (τ₂) | Amplitude (α₂) | Lifetime Component 3 (τ₃) | Amplitude (α₃) |

|---|---|---|---|---|---|---|---|

| Native | Tryptophan | 0.1 ns | ~30% | 1.2 ns | ~50% | 3.5 ns | ~20% |

| 5-Fluorotryptophan | 2.5 ns | ~15% | 6.0 ns | ~85% | - | - | |

| Denatured | Tryptophan | 0.5 ns | ~45% | 1.8 ns | ~40% | 4.0 ns | ~15% |

| 5-Fluorotryptophan | 1.0 ns | ~18% | 3.8 ns | ~82% | - | - |

Structure Activity Relationship Sar and Molecular Recognition Studies

Impact of Fluorination on Indole (B1671886) Ring Systems in Biological Recognition

Fluorination of the indole ring system is a well-established strategy in medicinal chemistry to modulate the biological activity of tryptophan analogs. The introduction of a fluorine atom, as seen in the widely studied 5-fluorotryptophan (B555192) (5-FTrp), significantly alters the electronic properties of the molecule without introducing major steric bulk, as fluorine is only slightly larger than hydrogen. tandfonline.com This modification can influence molecular interactions, protein stability, and folding, making fluorinated tryptophans useful tools in biochemical research. ontosight.ai The fluorine atom is a hydrogen bond acceptor, and the carbon-fluorine bond is highly polarized and strong, which can lead to altered biological responses. tandfonline.com

In 2,3-Dihydro-5-fluorotryptophan, this electronic perturbation is coupled with a significant structural change. The saturation of the C2-C3 bond removes the planarity and aromaticity of the pyrrole (B145914) portion of the indole ring. This modification results in a more flexible, non-planar structure. The combination of the 5-fluoro substituent's electronic influence and the dihydro ring's conformational flexibility makes this compound a unique probe for exploring binding pockets in enzymes and receptors. cymitquimica.com The fluorine atom can also serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigation of protein structure, dynamics, and ligand binding events. drugbank.comlookchem.com

Analysis of Steric and Electronic Effects in Enzyme Active Sites

The introduction of this compound into an enzyme's active site can elicit specific steric and electronic effects that are distinct from those of native tryptophan or 5-fluorotryptophan.

Electronic Effects: The highly electronegative fluorine atom at the 5-position withdraws electron density from the aromatic ring, altering its electrostatic potential. This change can modify or create new interactions with amino acid residues in an enzyme's active site, such as dipole-dipole or multipolar C-F···C=O interactions, potentially enhancing binding affinity. researchgate.net

Steric and Conformational Effects: The primary structural difference arises from the di-hydro-indole ring. Unlike the flat, rigid indole ring of tryptophan, the saturated ring of this compound is puckered and conformationally flexible. This allows it to adopt different shapes to fit into a binding pocket. This structural feature is critical, as demonstrated by the non-fluorinated parent compound, 2,3-dihydrotryptophan, which is a potent competitive inhibitor of the enzyme tryptophan indole-lyase (tryptophanase). uga.eduuga.edu Its inhibitory action is attributed to its structural similarity to the proposed indolenine transition state of the enzymatic reaction. uga.edu It is therefore hypothesized that this compound would also act as an inhibitor, with the fluorine atom further modulating its binding potency through electronic contributions.

The impact of the dihydro- scaffold on enzyme inhibition is highlighted by kinetic studies on tryptophan indole-lyase.

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 2,3-Dihydrotryptophan | Tryptophan Indole-lyase | 4.5 µM | uga.edu |

| Oxindolyl-L-alanine | Tryptophan Indole-lyase | 2.5 µM | uga.edu |

| β-(benzimidazol-1-yl)-L-alanine | Tryptophan Indole-lyase | Acts as a substrate | uga.edu |

| 2-amino-4-(benzimidazol-1-yl)butyric acid | Tryptophan Indole-lyase | 16 µM | uga.edu |

Computational Approaches to Binding Interactions and Conformational Landscapes

Computational methods are indispensable for understanding the molecular behavior of complex analogs like this compound. nih.gov Techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) are used to explore how fluorination and conformational flexibility influence binding interactions. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of molecules over time. For this compound, MD can be used to explore its accessible conformational landscape, revealing the preferred puckering of the dihydro-indolyl ring and the orientation of the amino acid side chain. nih.gov When simulating the ligand within a protein binding site, MD can predict the stability of the complex, identify key interactions, and illustrate how the ligand's flexibility is utilized to achieve an optimal fit. biorxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately capture the electronic effects of the fluorine atom, QM/MM methods are employed. nih.gov In this approach, the ligand (or just its fluorinated ring system) is treated with high-level quantum mechanics to correctly describe its electron distribution and polarization, while the surrounding protein and solvent are treated with more computationally efficient classical mechanics. acs.orgrsc.org This allows for precise calculation of interaction energies, electrostatic potential, and the impact of the C-F bond on binding affinity.

The development of accurate force fields is critical for the reliability of these simulations. Significant effort has been dedicated to creating and validating parameters specifically for fluorinated amino acids for use with common force fields like AMBER, enabling more robust and predictive computational studies. nih.govacs.orgbiorxiv.org

| Computational Method | Application to this compound | Reference |

|---|---|---|

| Force Field Parametrization | Develop accurate parameters for the fluorinated dihydro-indole ring to ensure reliable simulation results. | nih.govacs.org |

| Molecular Dynamics (MD) | Simulate conformational preferences of the flexible ring and its dynamic behavior within an enzyme active site. | acs.orgnih.gov |

| Quantum Mechanics (QM) | Calculate the geometry, charges, and electrostatic potential of the fluorinated ring system with high accuracy. | nih.govrsc.org |

| QM/MM Hybrid Methods | Model the electronic effects of fluorine on binding interactions within the full protein-ligand complex. | acs.org |

| Molecular Docking | Predict preferred binding poses of the flexible ligand within a rigid or flexible receptor binding pocket. | mdpi.com |

Metabolic Research of Fluorinated Tryptophan Analogues in Model Systems

Ex Vivo Analysis of Tryptophan Metabolic Pathways using Fluorinated Probes

The use of fluorinated tryptophan analogues, particularly in conjunction with 19F nuclear magnetic resonance (NMR) spectroscopy, has emerged as a valuable method for the ex vivo analysis of tryptophan metabolism. nih.govnih.gov This technique offers a direct and operationally simple way to monitor metabolic flux through the three main degradation pathways of tryptophan—the kynurenine (B1673888), serotonin (B10506), and indole (B1671886) routes—without the necessity for chromatographic separation of metabolites. nih.gov

Researchers have successfully utilized 6-fluorotryptophan (6-F-Trp) as a probe to detect and quantify tryptophan metabolites in ex vivo tissue samples. nih.govacs.org The rationale for selecting a fluorinated probe lies in the fact that the fluorine atom's unique NMR signal allows for clear detection against a complex biological background. nih.gov The choice of the fluorine position on the indole ring is critical; fluorination at the 6-position, for instance, is thought to permit normal metabolic processing by the key enzymes that act on the 2, 3, and 5 positions of the tryptophan ring. nih.gov

As a proof-of-concept, studies have demonstrated that 6-F-Trp can be used to measure metabolic changes arising from alterations in gut microbiota composition induced by antibiotics. nih.govnih.gov In these experiments, fecal samples from rats were analyzed before, during, and after antibiotic treatment. The results showed that prior to antibiotic administration, approximately 30% of the 6-F-Trp probe was metabolized by the gut microbiota. nih.gov This metabolic activity was significantly disrupted by the antibiotic treatment, highlighting the probe's utility in monitoring the functional consequences of gut microbiome shifts. nih.gov

The table below summarizes the key metabolic pathways of tryptophan and the application of fluorinated probes in their study.

| Metabolic Pathway | Key Enzymes | Application of Fluorinated Probes | Research Findings |

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | 19F NMR with 6-fluorotryptophan can track the formation of fluorinated kynurenine metabolites. nih.gov | Differentiates metabolic activity between tissues (e.g., liver vs. gut) and detects disruptions caused by external factors like antibiotics. nih.gov |

| Serotonin Pathway | Tryptophan hydroxylase, Aromatic amino acid decarboxylase (AADC) | 19F NMR can detect fluorinated serotonin and subsequent metabolites. nih.gov | The design of the probe anticipates that fluorination on the indole ring is tolerated by AADC. nih.gov |

| Indole Pathway | Tryptophanase (microbial) | 19F NMR monitors the production of fluorinated indole derivatives by the gut microbiome. nih.gov | Demonstrates significant metabolism of the fluorinated probe by gut bacteria, which is altered by antibiotic use. nih.gov |

Microbial Transformations of Fluorinated Indole Derivatives and Tryptophans

Microorganisms possess a remarkable metabolic plasticity that can be harnessed to transform fluorinated indole derivatives into their corresponding fluorinated tryptophan analogues. biorxiv.org This capability is central to studies involving adaptive laboratory evolution (ALE), where microbes are cultured under selective pressure to utilize unnatural, fluorinated substrates for growth and protein synthesis. frontiersin.org

In a notable example, tryptophan-auxotrophic strains of Escherichia coli (unable to synthesize their own tryptophan) were successfully evolved to grow using 6-fluoroindole (B127801) or 7-fluoroindole (B1333265) as their sole source for the tryptophan scaffold. biorxiv.orgfrontiersin.org The experimental design relies on the promiscuity of the enzyme tryptophan synthase (TrpS), which can catalyze the reaction between L-serine and a fluorinated indole to produce the corresponding fluorinated tryptophan. biorxiv.org This newly synthesized fluorinated amino acid is then incorporated into the entire proteome, effectively making a formerly toxic antimetabolite a vital nutrient for the adapted organism. frontiersin.org

Similar metabolic transformations have been observed in pathogenic bacteria. In Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, fluorinated anthranilates (precursors in the tryptophan biosynthesis pathway) are readily converted into fluorotryptophan. acs.org LC-MS analysis of M. tuberculosis cultures treated with 4-, 5-, or 6-fluoroanthranilate showed significant levels of the corresponding fluorotryptophan, indicating that the biosynthetic enzymes were not inhibited and efficiently processed the fluorinated intermediates. acs.org

The table below details findings from microbial transformation studies.

| Microorganism | Fluorinated Substrate | Key Enzyme(s) | Observed Transformation/Outcome |

| Escherichia coli (Trp-auxotroph) | 6-Fluoroindole, 7-Fluoroindole | Tryptophan Synthase (TrpS) | Adaptation to utilize fluoroindoles for the synthesis of 6- and 7-fluorotryptophan, enabling growth and proteome-wide incorporation. biorxiv.orgfrontiersin.org |

| Mycobacterium tuberculosis | 4-Fluoroanthranilate, 5-Fluoroanthranilate, 6-Fluoroanthranilate | Tryptophan biosynthetic pathway enzymes | Efficient conversion of fluoroanthranilates to the corresponding fluorotryptophans. acs.org |

| Pseudomonas sp. | 3-Trifluoromethyl(TFM)-benzoate | Not specified | Co-metabolism of the fluorinated aromatic compound. ucd.ie |

Role of Fluorinated Analogues in Investigating Biosynthetic Pathways

Fluorinated analogues of tryptophan and its precursors are invaluable tools for elucidating the function and importance of biosynthetic pathways. ucd.ielookchem.com By introducing a fluorinated substrate, researchers can probe enzyme specificity, track metabolic flux, and assess the physiological role of a specific pathway. lookchem.comfrontiersin.org

One application is the investigation of protein structure and function. Incorporating fluorinated tryptophan analogues into proteins allows for the study of intramolecular and intermolecular interactions, such as π–π stacking, using 19F NMR. acs.org For example, the progressive fluorination of a specific tryptophan residue in the LmrR protein from Lactococcus lactis was used to systematically modulate the electrostatic potential of the indole ring, thereby quantifying its contribution to drug binding. acs.org

Fluorinated analogues also serve to highlight the importance of specific metabolic routes for pathogens. Studies on Burkholderia pseudomallei showed that fluorinated analogues of tryptophan and anthranilate could inhibit bacterial growth at nanomolar concentrations. frontiersin.org This potent inhibition, coupled with the observation that the tryptophan biosynthetic pathway is upregulated during infection, suggests that this pathway is a critical vulnerability and a potential target for new antimicrobial drugs. frontiersin.org

Furthermore, engineered biosynthetic pathways in plants have been modified to produce novel fluorinated alkaloids. rsc.org By feeding 5-fluorotryptamine (B1197405) to a plant culture deficient in tryptophan decarboxylase, researchers could induce the production of fluorinated versions of downstream alkaloids. rsc.org This demonstrates that the biosynthetic machinery can accommodate fluorinated precursors, opening avenues for the synthetic biology-based production of novel fluorinated natural products. rsc.org

| Research Area | Fluorinated Analogue Used | Model System | Key Findings |

| Protein Structure-Function | 5-Fluorotryptophan (B555192), other fluorinated Trp analogues | Lactococcus lactis (LmrR protein) | Used to probe the role of electrostatic interactions in protein-ligand binding by systematically altering the indole ring's properties. lookchem.comacs.org |

| Pathogen Physiology | Fluorinated tryptophan and anthranilate analogues | Burkholderia pseudomallei | Demonstrated that the tryptophan biosynthetic pathway is essential for pathogen growth, identifying it as a potential drug target. frontiersin.org |

| Engineered Biosynthesis | 5-Fluorotryptamine | Plant culture (Catharanthus roseus) | Showed that downstream enzymes in an alkaloid pathway could process a fluorinated precursor to produce novel fluorinated natural products. rsc.org |

Emerging Research Avenues and Methodological Advancements

Development of Novel Fluorinated Tryptophan Analogues for Biophysical Probes

The introduction of fluorine into tryptophan analogues has been a game-changer for in-depth protein studies, primarily through the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The fluorine atom serves as a sensitive probe, as its chemical shift is highly responsive to changes in the local environment. researchgate.net This has driven the development of a variety of fluorinated tryptophan analogues to investigate protein folding, conformational changes, and ligand binding.

While research has explored a range of fluorinated tryptophans, including those with fluorine at the 4, 5, 6, or 7-positions of the indole (B1671886) ring, 2,3-Dihydro-5-fluorotryptophan stands out due to its specific use in mechanistic studies of enzymes like tryptophan synthase. acs.orgmoleculardepot.com The saturation of the C2-C3 bond in the indole ring, creating a dihydro- structure, provides a unique chemical tool to explore enzyme-substrate interactions. For instance, (3S)-2,3-dihydro-5-fluoro-L-tryptophan has been instrumental in studying the isomerization reactions catalyzed by tryptophan synthase, offering insights into the enzyme's catalytic mechanism. nih.govacs.org

The development of these analogues often involves complex synthetic chemistry to achieve the desired structure and stereochemistry. The primary goal is to create molecules that can be incorporated into proteins, either globally or at specific sites, to act as non-perturbative probes. The unique spectroscopic properties of these analogues, particularly their ¹⁹F NMR signals, allow for the detailed investigation of protein dynamics and interactions in a manner that is often not possible with standard biophysical techniques. lookchem.comnih.gov

Table 1: Comparison of Selected Fluorinated Tryptophan Analogues

| Compound Name | Key Structural Feature | Primary Application |

| This compound | Dihydro-indole ring, Fluorine at C5 | Mechanistic studies of tryptophan synthase |

| 5-Fluorotryptophan (B555192) | Fluorine at C5 of indole ring | General probe for protein structure and dynamics via ¹⁹F NMR |

| 4-Fluorotryptophan | Fluorine at C4 of indole ring | Studies of protein-protein and protein-ligand interactions |

| 6-Fluorotryptophan | Fluorine at C6 of indole ring | Investigating the influence of fluorine position on protein stability |

| 7-Fluorotryptophan | Fluorine at C7 of indole ring | Probing ligand binding and conformational changes |

Integration with Advanced Biological Systems for Protein Expression

A critical aspect of utilizing fluorinated tryptophan analogues is their successful incorporation into proteins. This is achieved through various advanced biological systems and methodologies. A common approach involves the use of auxotrophic bacterial strains, typically Escherichia coli, which are unable to synthesize their own tryptophan. lookchem.com By supplying these strains with a fluorinated tryptophan analogue in the growth medium, the cellular machinery incorporates the analogue into newly synthesized proteins in place of natural tryptophan.

More sophisticated methods have been developed for the site-specific incorporation of these unnatural amino acids. This often involves the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that are engineered to recognize the fluorinated tryptophan and a unique codon, such as an amber stop codon, in the mRNA sequence. This allows for the precise placement of the fluorinated probe at a single, desired position within the protein, which is particularly advantageous for simplifying complex ¹⁹F NMR spectra.

In the context of this compound, its primary documented integration into a biological system is as a substrate for the enzyme tryptophan synthase. nih.govacs.org Studies have utilized the purified tryptophan synthase α₂β₂ complex to investigate the enzymatic processing of this analogue. nih.gov This involves monitoring the reaction using techniques like ¹⁹F NMR and difference spectroscopy to understand how the enzyme recognizes and transforms this modified substrate. While widespread incorporation of this compound into a variety of proteins through advanced expression systems is not extensively documented, the principles established with other fluorinated tryptophans pave the way for such future applications.

Table 2: Methodologies for Incorporating Fluorinated Tryptophan Analogues

| Methodology | Description | Key Advantage |

| Auxotrophic Host Expression | Utilizes bacterial strains unable to synthesize tryptophan, forcing the incorporation of the supplied fluorinated analogue. | High yield of globally labeled protein. |

| Orthogonal Synthetase/tRNA Pairs | Employs an engineered enzyme and tRNA to incorporate the analogue at a specific site designated by a unique codon. | Precise, site-specific labeling for detailed analysis. |

| Cell-Free Protein Synthesis | Protein expression is carried out in vitro using cellular extracts, allowing for direct addition of the fluorinated analogue. | Rapid screening and incorporation of a wide range of analogues. |

| Enzymatic Substrate Studies | The analogue is used as a substrate for a specific enzyme to probe its mechanism, as seen with this compound and tryptophan synthase. | Direct investigation of enzyme-substrate interactions and catalysis. |

Perspectives on Chemical Biology Applications of Fluorinated Tryptophans

The applications of fluorinated tryptophans in chemical biology are vast and continue to expand. Their use as biophysical probes has provided unprecedented insights into the molecular basis of protein function. The ability to monitor specific sites within a protein in real-time using ¹⁹F NMR opens up new avenues for studying complex biological processes such as enzyme catalysis, signal transduction, and protein-protein interactions. lookchem.com

The study of this compound's interaction with tryptophan synthase exemplifies the power of these analogues in elucidating enzymatic mechanisms. nih.govacs.org By observing the slow isomerization of this compound, researchers have been able to trap and characterize reaction intermediates that would otherwise be transient and difficult to detect. nih.gov This detailed mechanistic understanding is crucial for the rational design of enzyme inhibitors and the engineering of novel biocatalysts.

Looking forward, the development of new fluorinated tryptophan analogues with tailored properties is a promising area of research. This includes analogues with enhanced spectroscopic signatures, improved incorporation efficiency, and novel reactive groups for chemical ligation or cross-linking studies. Furthermore, the application of these probes is moving beyond simple model systems to more complex biological environments, including studies within living cells. The continued innovation in synthetic methods and protein expression technologies will undoubtedly broaden the impact of fluorinated tryptophans, including specialized analogues like this compound, on our understanding of biology at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2,3-Dihydro-5-fluorotryptophan with high enantiomeric purity?

- Methodological Answer : Synthesis should prioritize regioselective fluorination at the 5-position of the indole ring. A two-step approach is often used: (1) halogenation of L-tryptophan using fluorinating agents like Selectfluor™ under controlled pH (6.5–7.5) to minimize side reactions, and (2) catalytic hydrogenation to reduce the 2,3-double bond. Chiral HPLC (e.g., with a Chirobiotic T column) is critical for verifying enantiomeric purity (>98%) . Isotopic analogs (e.g., deuterated or tritiated derivatives) may require modified reaction conditions to preserve isotopic integrity .

Q. How should researchers handle and store this compound to ensure chemical stability?

- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation and photodegradation. For short-term use, dissolve in degassed, acidic buffers (pH 3–4) to stabilize the indole ring. Avoid exposure to metals, strong oxidizers, or reducing agents, as these may induce decomposition or racemization . Safety protocols (e.g., fume hood use, gloves) are essential due to potential irritant properties .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) to confirm fluorine positioning and dihydro structure. LC-MS (ESI+ mode) with a C18 column resolves impurities, while X-ray crystallography validates stereochemistry. For isotopic derivatives (e.g., deuterated), high-resolution mass spectrometry (HRMS) is necessary to distinguish isotopic peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Discrepancies often arise from variations in cell permeability or metabolic stability. Design parallel assays using:

- Membrane-free systems (e.g., enzyme kinetics with purified tryptophan hydroxylase) to isolate direct effects.

- Isotopic tracing (³H or ¹⁴C-labeled compound) to track intracellular uptake and metabolite formation .

- Normalize data to internal controls (e.g., ATP levels) to account for cell viability differences 15.

科学指南针-看不懂数据图不会描述实验结果00:17

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

- Methodological Answer : Include:

- Temperature gradients : Compare stability at 25°C (room temperature) vs. 37°C (physiological).

- Buffer systems : Test phosphate-buffered saline (PBS) vs. simulated gastric fluid (pH 1.2–3.0) to mimic oral administration.

- Light exposure controls : Use dark-incubated samples to rule out photodegradation . Quantify degradation products via LC-MS/MS and reference the European Chemicals Agency’s stability guidelines .

Q. How can isotopic labeling (e.g., ²H/³H) of this compound enhance metabolic pathway studies?

- Methodological Answer : Tritium labeling at the 2-position allows precise tracking of metabolic flux via scintillation counting. For kinetic isotope effect (KIE) studies, synthesize ²H-labeled analogs at the 3-position to investigate rate-limiting steps in enzymatic reactions (e.g., decarboxylation). Use dual-isotope (²H/³H) labeling to differentiate between enzymatic and non-enzymatic degradation pathways .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For heterogeneous datasets, use Bayesian hierarchical modeling to account for inter-experiment variability. Validate results with bootstrap resampling (≥1,000 iterations) to estimate confidence intervals 15.

Q. How can researchers address variability in fluorinated compound quantification across HPLC platforms?

- Methodological Answer : Calibrate detectors using certified reference standards. For UV-Vis detection, optimize wavelength selection (e.g., 280 nm for indole absorption) and validate with spiked recovery tests (90–110% recovery). Cross-validate with alternative methods (e.g., capillary electrophoresis) to confirm accuracy .

Ethical and Safety Considerations

Q. What are the ethical guidelines for using fluorinated tryptophan derivatives in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.